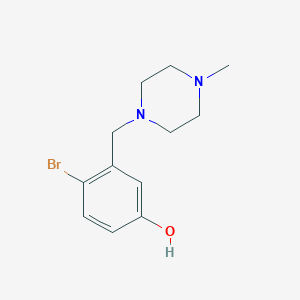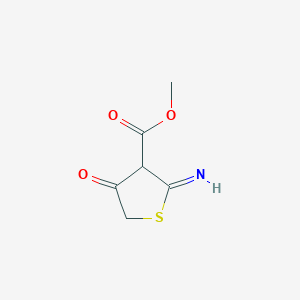
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite is a complex organic compound used primarily in the field of nucleic acid chemistry. This compound is a derivative of deoxycytidine, a nucleoside component of DNA, and is modified to include various functional groups that enhance its utility in synthetic and analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite involves multiple steps, starting from the basic nucleoside, 5-methyl-2’-deoxycytidine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.
Introduction of the phosphoramidite group: This involves the reaction of the protected nucleoside with diisopropylaminochlorophosphine in the presence of a base such as tetrazole.
Attachment of the trifluoroacetylamidocaproyl group: This step involves the reaction of the intermediate with 6-trifluoroacetylamidocaproic acid, activated by a coupling reagent like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) is common to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, such as with trichloroacetic acid, to expose the 5’-hydroxyl group.
Coupling: The compound can couple with other nucleosides or nucleotides in the presence of a coupling agent like tetrazole, forming phosphodiester bonds.
Common Reagents and Conditions
Oxidizing agents: Iodine, water
Acidic conditions: Trichloroacetic acid
Coupling agents: Tetrazole, DIC
Major Products
Oxidation: Formation of the corresponding phosphate derivative
Substitution: Removal of the DMT group to yield the free hydroxyl compound
Coupling: Formation of oligonucleotides
Applications De Recherche Scientifique
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite has several applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and for developing new materials.
Biology: Employed in the creation of probes for detecting specific DNA sequences, aiding in genetic research and diagnostics.
Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes, targeting specific mRNA sequences to inhibit gene expression.
Industry: Applied in the production of synthetic genes and in the development of new biotechnological tools.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into oligonucleotides. The trifluoroacetylamidocaproyl group enhances the stability and binding affinity of the oligonucleotides to their target sequences. The phosphoramidite group facilitates the formation of phosphodiester bonds, allowing the compound to be integrated into growing DNA chains during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite: Lacks the trifluoroacetylamidocaproyl group, resulting in lower stability and binding affinity.
N(4)-(N-(6-Acetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite: Similar structure but with an acetyl group instead of a trifluoroacetyl group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the trifluoroacetylamidocaproyl group in N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite imparts unique properties such as enhanced stability and binding affinity, making it particularly useful in applications requiring high specificity and robustness.
Propriétés
Formule moléculaire |
C48H64F3N6O10P |
|---|---|
Poids moléculaire |
973.0 g/mol |
Nom IUPAC |
[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |
InChI |
InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60) |
Clé InChI |
OCLJXEFIQQRKNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)


![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)

